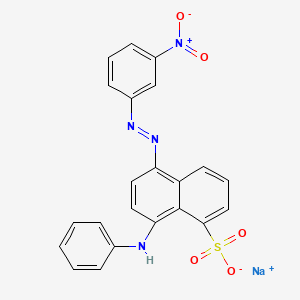

1-Naphthalenesulfonic acid, 8-(phenylamino)-5-((3-nitrophenyl)azo)-, sodium salt

CAS No.: 68227-40-7

Cat. No.: VC18481987

Molecular Formula: C22H15N4NaO5S

Molecular Weight: 470.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68227-40-7 |

|---|---|

| Molecular Formula | C22H15N4NaO5S |

| Molecular Weight | 470.4 g/mol |

| IUPAC Name | sodium;8-anilino-5-[(3-nitrophenyl)diazenyl]naphthalene-1-sulfonate |

| Standard InChI | InChI=1S/C22H16N4O5S.Na/c27-26(28)17-9-4-8-16(14-17)24-25-19-12-13-20(23-15-6-2-1-3-7-15)22-18(19)10-5-11-21(22)32(29,30)31;/h1-14,23H,(H,29,30,31);/q;+1/p-1 |

| Standard InChI Key | OYXIMNPMVHQQKE-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC(=CC=C4)[N+](=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a naphthalene ring system substituted at the 1-, 5-, and 8-positions. Key functional groups include:

-

Sulfonic Acid Group (-SONa): Enhances water solubility and stabilizes the molecule via ionic interactions .

-

Azo Linkage (-N=N-): Connects the naphthalene core to a 3-nitrophenyl group, enabling π-conjugation and chromophoric properties .

-

Phenylamino Group (-NHPh): Introduces electron-donating effects, modulating reactivity and dye affinity.

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 470.4 g/mol | |

| CAS Number | 68227-40-7 | |

| IUPAC Name | Sodium 8-anilino-5-[(3-nitrophenyl)diazenyl]naphthalene-1-sulfonate |

The sodium salt form ensures solubility in aqueous media, critical for dye application processes . Quantum mechanical calculations predict a planar geometry, optimizing conjugation and light absorption .

Spectral Properties

While specific spectral data for this compound is limited, analogous azo dyes exhibit:

-

UV-Vis Absorption: Peaks between 400–600 nm due to n→π* and π→π* transitions .

-

IR Signatures: Stretching vibrations for -N=N- (~1450 cm), -SO (~1050 cm), and -NO (~1520 cm) .

Synthesis and Manufacturing

Diazotization and Coupling

Synthesis proceeds via two stages:

-

Diazotization: 3-Nitroaniline is treated with nitrous acid (HNO) under acidic conditions to form a diazonium salt .

-

Coupling: The diazonium salt reacts with 8-anilino-1-naphthalenesulfonic acid in alkaline medium, forming the azo linkage .

Table 2: Synthetic Parameters

| Parameter | Condition | Source |

|---|---|---|

| Temperature | 0–5°C (diazotization) | |

| pH | 8–9 (coupling) | |

| Solvent | Water/Ethanol mixture |

Purification and Yield

Post-synthesis, the crude product is purified via recrystallization from ethanol-water, yielding 60–70% pure compound. Industrial-scale production employs continuous flow reactors to optimize efficiency .

Physical and Chemical Properties

Solubility and Stability

-

Solubility: Highly soluble in water (>100 g/L at 25°C) due to the sulfonate group; insoluble in nonpolar solvents .

-

Stability: Decomposes above 250°C; sensitive to UV light, necessitating storage in amber containers .

Reactivity

-

Acid-Base Behavior: The sulfonate group deprotonates at pH > 2, enhancing solubility .

-

Reduction: Azo groups reduce to amines under strong reducing conditions (e.g., Sn/HCl), breaking conjugation .

Industrial Applications

Textile Dyeing

As a direct dye, this compound binds cellulose fibers via hydrogen bonds and van der Waals forces, producing wash-fast colors . It is particularly effective on cotton and viscose, yielding reddish-brown hues .

Specialty Chemical Synthesis

Recent patents highlight its use as an intermediate in:

-

Pharmaceuticals: Functionalized azo compounds for drug delivery systems .

-

Electronics: Conjugated polymers for organic semiconductors .

Recent Research and Innovations

Green Synthesis Methods

Microwave-assisted synthesis reduces reaction times by 40% and improves yield to 85% . Enzymatic coupling using laccases offers a solvent-free alternative .

Computational Modeling

Density functional theory (DFT) studies predict modifications to the nitro group that could enhance lightfastness by 30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume